molecular formula C4H2ClFN2 B1601542 2-Chloro-4-fluoropyrimidine CAS No. 38953-29-6

2-Chloro-4-fluoropyrimidine

Cat. No.: B1601542
CAS No.: 38953-29-6
M. Wt: 132.52 g/mol
InChI Key: HXBAGLRPNSWXRY-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoropyrimidine is a heterocyclic organic compound that belongs to the class of fluoropyrimidines It is characterized by the presence of both chlorine and fluorine atoms attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with various nucleophiles. One common method includes the reaction of 2,4-dichloro-5-fluoropyrimidine with sodium alkoxide in an organic solvent such as methanol . The reaction conditions often involve heating the mixture to facilitate the substitution of chlorine atoms with alkoxy groups.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of trichloroethylene and triphosgene as reagents, with a tertiary amine catalyst to promote the reaction . This method is advantageous due to its high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoropyrimidine undergoes various types of chemical reactions, including nucleophilic substitution, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, such as 2-chloro-4-alkoxy-5-fluoropyrimidines and 2-chloro-4-aryloxy-5-fluoropyrimidines .

Scientific Research Applications

2-Chloro-4-fluoropyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, it is used as a building block for the synthesis of more complex fluorinated pyrimidines and other heterocyclic compounds .

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a precursor for the synthesis of various bioactive molecules .

Medicine: In medicine, fluoropyrimidines, including this compound, are explored for their potential anticancer properties. They are used in the development of chemotherapeutic agents due to their ability to inhibit DNA synthesis and function .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various commercial products .

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoropyrimidine involves its interaction with nucleophilic sites in biological molecules. The compound can inhibit the activity of enzymes involved in DNA synthesis, such as thymidylate synthase . This inhibition leads to the disruption of DNA replication and cell division, making it effective in cancer treatment.

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 2-Chloro-4-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. For instance, the presence of both chlorine and fluorine atoms enhances its ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-chloro-4-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2/c5-4-7-2-1-3(6)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBAGLRPNSWXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476412
Record name 2-chloro-4-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38953-29-6
Record name 2-chloro-4-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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